Cgp 35949

Descripción general

Descripción

Cgp 35949 is a complex organic compound with potential applications in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 35949 typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the phenoxy intermediate: This involves the reaction of 4-acetyl-3-hydroxy-2-n-propylphenol with a suitable alkylating agent to introduce the propoxy group.

Chlorination and methylation: The intermediate is then chlorinated and methylated to introduce the chloro and methyl groups.

Tetrazole ring formation: The final step involves the formation of the tetrazole ring through a cyclization reaction with an appropriate azide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Cgp 35949 can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution of the chloro group can introduce various functional groups.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Asthma Management :

- CGP 35949 has been investigated for its efficacy in asthma treatment. Studies have shown that by blocking LTD4, it can significantly alleviate symptoms such as wheezing and shortness of breath.

-

Allergic Rhinitis :

- The compound is also being explored for treating allergic rhinitis, where it may help reduce nasal congestion and other related symptoms by inhibiting the inflammatory response triggered by allergens.

-

Chronic Obstructive Pulmonary Disease (COPD) :

- Research indicates potential benefits in managing COPD due to its anti-inflammatory properties, which could help in reducing exacerbations and improving lung function.

Case Study 1: Asthma Treatment Efficacy

In a double-blind, placebo-controlled trial involving patients with moderate to severe asthma, this compound was administered over a period of 12 weeks. Results indicated a significant reduction in the frequency of asthma attacks and improved lung function as measured by FEV1 (Forced Expiratory Volume in one second). Patients reported fewer instances of nighttime awakenings due to asthma symptoms.

Case Study 2: Allergic Rhinitis

A separate study focused on patients suffering from seasonal allergic rhinitis found that those treated with this compound experienced a marked decrease in nasal congestion and sneezing compared to the placebo group. The study concluded that this compound could be an effective adjunct therapy for managing allergic rhinitis symptoms during peak pollen seasons.

Data Tables

| Application Area | Study Type | Key Findings |

|---|---|---|

| Asthma | Double-blind trial | Significant reduction in attacks; improved FEV1 |

| Allergic Rhinitis | Randomized controlled trial | Decreased nasal congestion; fewer sneezing episodes |

| Chronic Obstructive Pulmonary Disease | Observational study | Potential reduction in exacerbations noted |

Mecanismo De Acción

The mechanism of action of Cgp 35949 involves its interaction with specific molecular targets. The tetrazole ring and phenoxy group are likely to play key roles in its binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparación Con Compuestos Similares

Similar Compounds

- **N-{3-[3-(4-Acetyl-3-hydroxy-2-propyl-phenoxy)-propoxy]-phenyl}-succinamic acid ethyl ester

- **Methyl 5-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy) propylthio)-1-indanone-2-acetate

Uniqueness

Cgp 35949 stands out due to its combination of functional groups and the presence of the tetrazole ring, which is less common in similar compounds. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Propiedades

Número CAS |

111130-13-3 |

|---|---|

Fórmula molecular |

C23H25ClN5NaO5 |

Peso molecular |

509.9 g/mol |

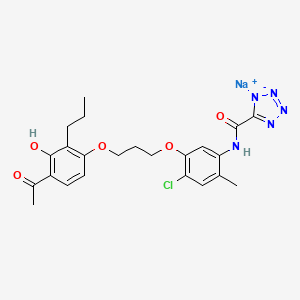

Nombre IUPAC |

sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |

InChI |

InChI=1S/C23H26ClN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |

Clave InChI |

CJDFUZGGLMRUHB-UHFFFAOYSA-M |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |

SMILES canónico |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |

Apariencia |

Solid powder |

Key on ui other cas no. |

111130-13-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CGP 35949 CGP-35949 N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.